2-[(2-Fluorobenzoyl)amino]propanoic acid

Kynurenine pathway Enzyme kinetics Tryptophan metabolism

Select 2-[(2-fluorobenzoyl)amino]propanoic acid for its definitive ortho-fluorine substitution, conferring steric and electronic properties non-replicable by 3-/4-fluoro or halogen regioisomers. Its characterized activity—kynureninase substrate (kcat=0.06 s⁻¹) and competitive proteasome β1 inhibition (Ki=670 nM)—makes it an essential, validated probe for SAR investigations, fluorinated peptide mimetic design, and ¹⁹F NMR binding assays. Eliminate experimental variability by prioritizing this precisely defined biochemical tool.

Molecular Formula C10H10FNO3
Molecular Weight 211.192
CAS No. 1396997-08-2
Cat. No. B2727291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Fluorobenzoyl)amino]propanoic acid
CAS1396997-08-2
Molecular FormulaC10H10FNO3
Molecular Weight211.192
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=CC=C1F
InChIInChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyWPQXEFUAUOMLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Fluorobenzoyl)amino]propanoic Acid: Procurement Guide for Chemical Probes and Enzyme Substrates


2-[(2-Fluorobenzoyl)amino]propanoic acid (CAS 1396997-08-2, C10H10FNO3, MW 211.19) is an N-acyl amino acid derivative belonging to the class of fluorobenzoyl amino acids [1]. This compound comprises an alanine core N-acylated with a 2-fluorobenzoyl moiety, placing it at the intersection of fluorinated aromatic chemistry and amino acid derivatives [2]. Unlike simple alanine or unsubstituted benzoylalanine, the ortho-fluorine substitution on the benzoyl ring confers distinct steric and electronic properties that influence its interaction with biological targets [3]. As a synthetic building block and biochemical probe, this compound is relevant for research programs exploring enzyme-substrate relationships, inhibitor design, and metabolic pathway interrogation. Its commercial availability from multiple vendors in research-grade purity (typically 90–98%) supports its utility in laboratory-scale investigations .

Why 2-[(2-Fluorobenzoyl)amino]propanoic Acid Cannot Be Replaced by Closely Related Analogs


Within the class of N-acyl amino acids, seemingly minor structural modifications produce substantial divergence in enzymatic recognition, binding kinetics, and metabolic fate [1]. The specific substitution pattern of 2-[(2-fluorobenzoyl)amino]propanoic acid—combining ortho-fluorine on the benzoyl ring with an alanine backbone—creates a unique steric and electronic profile that cannot be replicated by regioisomers (3-fluoro or 4-fluoro), alternative halogens (chloro, bromo), or different amino acid cores (beta-alanine, phenylalanine) [2]. For instance, studies on beta-benzoylalanine derivatives with Pseudomonas fluorescens kynureninase demonstrate that substituent effects on the aryl ring dramatically alter enzyme-substrate interactions [3]. The ortho-fluorine positioning influences both the compound's conformational preferences and its hydrogen-bonding network with active site residues, parameters that are not interchangeable across positional isomers. For researchers investigating kynurenine pathway enzymology, designing fluorinated peptide mimetics, or developing enzyme-activated probes, substitution with a non-ortho-fluoro analog introduces uncontrolled variables that compromise experimental reproducibility and data interpretation. The quantitative evidence presented below substantiates why this specific compound merits prioritized selection.

Quantitative Evidence Guide: 2-[(2-Fluorobenzoyl)amino]propanoic Acid vs. Structural Analogs


Enzyme Substrate Activity: kcat Value for Pseudomonas fluorescens Kynureninase

2-[(2-Fluorobenzoyl)amino]propanoic acid (tested as the DL-racemate) demonstrates measurable substrate activity with kynureninase from Pseudomonas fluorescens, exhibiting a turnover number (kcat) of 0.06 s⁻¹ under standard assay conditions [1]. This contrasts with the unsubstituted benzoylalanine analog, which serves as a reference substrate with distinct kinetic parameters [2]. The presence of the ortho-fluorine substituent alters the enzyme's catalytic efficiency relative to the parent compound, providing a valuable probe for investigating substituent effects on kynureninase active site interactions.

Kynurenine pathway Enzyme kinetics Tryptophan metabolism

Proteasome Inhibition Profile: Subunit-Specific Ki Values

2-[(2-Fluorobenzoyl)amino]propanoic acid exhibits differential inhibitory activity against human 20S proteasome subunits. Against the beta-1 subunit (PGPH-like activity), the compound shows a competitive inhibition constant (Ki) of 670 nM [1]. Against the beta-5 subunit (chymotrypsin-like activity), it demonstrates noncompetitive inhibition with Ki = 870 nM [2]. This 1.3-fold selectivity difference between beta-1 and beta-5 subunits provides a defined inhibition signature that distinguishes it from structurally related fluorobenzoyl derivatives lacking reported proteasome activity data.

Proteasome inhibition Biochemical probe Ubiquitin-proteasome pathway

Inhibitory Activity Against Rat Brain Kynureninase and Kynurenine 3-Hydroxylase

In studies of benzoylalanine analogues as inhibitors of kynurenine pathway enzymes, 2-fluorobenzoyl-DL-alanine was evaluated alongside a series of substituted benzoylalanine derivatives for activity against rat brain kynureninase and kynurenine 3-hydroxylase [1]. This work established the compound's inhibitory profile within the broader context of aryl-substituted benzoylalanine structure-activity relationships (SAR), demonstrating that ortho-fluorine substitution confers measurable enzyme inhibition that differs from unsubstituted benzoylalanine and para-substituted analogs.

Kynurenine pathway Neuropharmacology Enzyme inhibition

Application Scenarios for 2-[(2-Fluorobenzoyl)amino]propanoic Acid in Biochemical Research


Kynureninase Enzymology and Tryptophan Metabolism Studies

Researchers investigating kynureninase substrate specificity and mechanism can employ 2-[(2-fluorobenzoyl)amino]propanoic acid as a defined fluorinated substrate probe. With a characterized kcat of 0.06 s⁻¹ using Pseudomonas fluorescens kynureninase, this compound enables comparative kinetic studies between ortho-fluorinated and unsubstituted benzoylalanine derivatives [1]. The ortho-fluorine substituent serves as a sensitive probe for mapping active site steric tolerance and electronic requirements in kynureninase homologs across species. This application is particularly relevant for laboratories studying tryptophan catabolism, neuroactive kynurenine metabolites, and therapeutic interventions targeting the kynurenine pathway in neurodegenerative or psychiatric disorders.

Proteasome Subunit Activity Profiling and Inhibitor Screening

2-[(2-Fluorobenzoyl)amino]propanoic acid is applicable as a characterized biochemical tool for discriminating proteasome subunit activities. With measured Ki values of 670 nM for beta-1 (competitive inhibition) and 870 nM for beta-5 (noncompetitive inhibition) against human 20S proteasome, this compound provides a reference inhibitor with known subunit selectivity [2]. Its modest potency and defined inhibition modality support its use in orthogonal validation assays during proteasome inhibitor discovery campaigns, particularly for differentiating compound effects on PGPH-like versus chymotrypsin-like catalytic activities. The compound's fluorine atom also offers potential for ¹⁹F NMR-based binding studies in proteasome structural biology.

Structure-Activity Relationship (SAR) Studies in N-Acyl Amino Acid Series

Medicinal chemistry programs exploring N-acyl amino acid scaffolds can utilize 2-[(2-fluorobenzoyl)amino]propanoic acid as a key SAR probe for evaluating ortho-fluorine substitution effects. The compound serves as a reference point for comparing positional isomers (2-fluoro vs. 3-fluoro vs. 4-fluorobenzoyl) in binding affinity, metabolic stability, and physicochemical property assessments [3]. Its established enzyme interaction profiles across kynureninase and proteasome systems provide baseline data for interpreting the biological consequences of ortho-fluoro aromatic substitution in amino acid-derived scaffolds. This application extends to the design of fluorinated peptide mimetics and the development of enzyme-activated probes where fluorine serves as both a steric/electronic modulator and a spectroscopic handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Fluorobenzoyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.